
2'-Deoxyuridine 5'-alpha,beta-imido-diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxyuridine 5’-alpha,beta-imido-diphosphate is a synthetic nucleotide analog. It belongs to the class of organic compounds known as pyrimidine 2’-deoxyribonucleosides, which consist of a pyrimidine base linked to a deoxyribose sugar. This compound is particularly interesting due to its structural modifications, which make it a valuable tool in biochemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyuridine 5’-alpha,beta-imido-diphosphate typically involves the following steps:
Starting Materials: The synthesis begins with 2’-deoxyuridine, a naturally occurring nucleoside.
Phosphorylation: The 5’-hydroxyl group of 2’-deoxyuridine is phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) in the presence of a base like triethylamine.
Imido Group Introduction: The alpha,beta-imido group is introduced by reacting the phosphorylated intermediate with a suitable imidophosphate reagent under controlled conditions.
Industrial Production Methods
Industrial production of 2’-Deoxyuridine 5’-alpha,beta-imido-diphosphate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyuridine 5’-alpha,beta-imido-diphosphate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2’-deoxyuridine and inorganic phosphate.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the imido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products
Hydrolysis: Yields 2’-deoxyuridine and inorganic phosphate.
Substitution: Depending on the nucleophile used, various substituted derivatives of 2’-deoxyuridine can be formed.
Scientific Research Applications
2’-Deoxyuridine 5’-alpha,beta-imido-diphosphate has several applications in scientific research:
Biochemistry: Used as a substrate analog in studies of nucleotide metabolism and enzyme kinetics.
Molecular Biology: Employed in the investigation of DNA synthesis and repair mechanisms.
Pharmacology: Serves as a tool for studying the effects of nucleotide analogs on cellular processes and as a potential lead compound for drug development.
Industrial Applications: Utilized in the synthesis of modified nucleotides for use in diagnostic assays and therapeutic applications.
Mechanism of Action
The mechanism of action of 2’-Deoxyuridine 5’-alpha,beta-imido-diphosphate involves its incorporation into DNA or RNA by polymerases. The imido group can interfere with normal nucleotide processing, leading to chain termination or altered enzymatic activity. This compound targets enzymes involved in nucleotide metabolism, such as DNA polymerases and dUTPases, affecting their function and thereby influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyuridine 5’-triphosphate: A naturally occurring nucleotide involved in DNA synthesis.
2’-Deoxyuridine 5’-monophosphate: Another nucleotide analog used in biochemical research.
2’-Deoxyuridine 5’-diphosphate: Similar in structure but lacks the imido modification.
Uniqueness
2’-Deoxyuridine 5’-alpha,beta-imido-diphosphate is unique due to its imido modification, which imparts distinct biochemical properties. This modification can enhance its stability and alter its interaction with enzymes, making it a valuable tool for probing nucleotide metabolism and developing novel therapeutic agents.
Properties
CAS No. |
178809-71-7 |
|---|---|
Molecular Formula |
C9H15N3O10P2 |
Molecular Weight |
387.18 g/mol |
IUPAC Name |
[[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]amino]phosphonic acid |
InChI |
InChI=1S/C9H15N3O10P2/c13-5-3-8(12-2-1-7(14)10-9(12)15)22-6(5)4-21-24(19,20)11-23(16,17)18/h1-2,5-6,8,13H,3-4H2,(H,10,14,15)(H4,11,16,17,18,19,20)/t5-,6+,8+/m0/s1 |
InChI Key |
COFNIXBQVWFHTR-SHYZEUOFSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(NP(=O)(O)O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(NP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


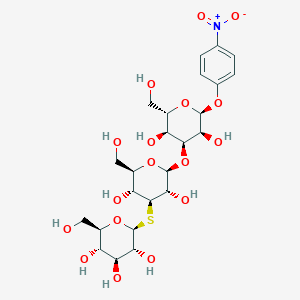
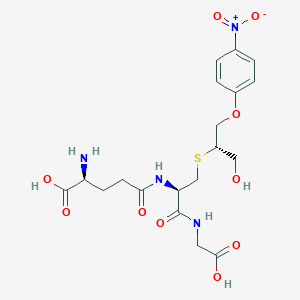
![[(1S,3R,7S,8S,8aR)-8-[2-[(2S,4R)-4-hydroxy-1-[[5-(hydroxymethyl)-6-methoxynaphthalen-2-yl]methyl]-6-oxopiperidin-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B10777108.png)



![Benzofuran-2-carboxylic acid {(S)-3-methyl-1-[3-oxo-1-(pyridin-2-ylsulfonyl)azepan-4-ylcarbamoyl]butyl}amide](/img/structure/B10777157.png)
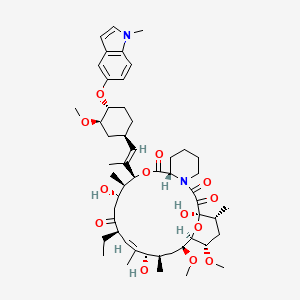
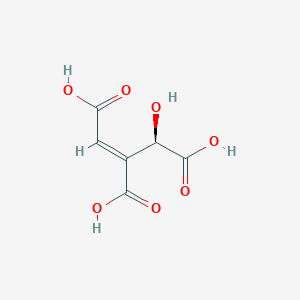
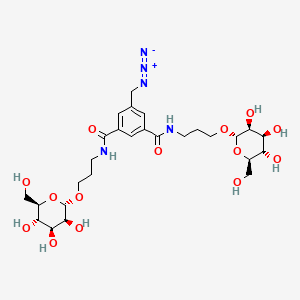
![2-Amino-3-[hydroxy-[2-hydroxy-3-(1-hydroxypentadecoxy)propoxy]phosphoryl]oxypropanoic acid](/img/structure/B10777179.png)
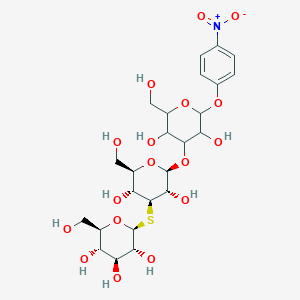
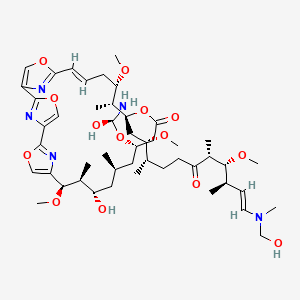
![[(1R)-1-acetamido-2-(4-chlorophenyl)ethyl]-[(2S)-2-amino-3-hydroxy-3-oxo-propoxy]-dihydroxy-boron](/img/structure/B10777186.png)
